molecular formula C8H9FN2O2 B13197225 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine

2-Fluoro-1-(4-nitrophenyl)ethan-1-amine

Cat. No.: B13197225
M. Wt: 184.17 g/mol
InChI Key: JUSJHQQEUFCBHZ-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine serving as a versatile building block in medicinal chemistry and drug discovery. The incorporation of fluorine into organic compounds is a established strategy to modulate a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability . This compound features a nitroaryl group, a common motif in the synthesis of various active agents, including antimicrobial compounds . The specific stereochemistry of the amine center can be critical for biological activity, drawing parallels to other chiral amines like (S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine . Researchers can utilize this chemical scaffold in the design and synthesis of novel pharmaceutical candidates, particularly in developing targeted therapies. The presence of both amine and nitro functional groups on the aromatic ring provides handles for further chemical modification, enabling its use in creating Schiff bases, hydrazones, and other derivatives with potential pharmacological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-fluoro-1-(4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c9-5-8(10)6-1-3-7(4-2-6)11(12)13/h1-4,8H,5,10H2

InChI Key

JUSJHQQEUFCBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 1 4 Nitrophenyl Ethan 1 Amine and Analogues

Precursor Synthesis Strategies for Fluorinated Phenethylamines

The assembly of the carbon skeleton of fluorinated phenethylamines like 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine relies on the availability of appropriately functionalized aromatic building blocks. These precursors must contain the necessary fluorine and nitro substituents, which are then elaborated to form the final ethylamine (B1201723) side chain.

Synthesis of Fluorinated Aryl Ketones and Aldehydes as Building Blocks

A common approach to phenethylamine (B48288) synthesis begins with an aryl ketone or aldehyde. For the target molecule, a key precursor is 2-Fluoro-1-(4-nitrophenyl)ethan-1-one. The synthesis of such fluorinated acetophenone (B1666503) derivatives can be achieved through various methods, including the Friedel-Crafts acylation of a corresponding fluoronitrobenzene.

Alternatively, the nitration of a fluorinated acetophenone can provide the desired nitro-substituted intermediate. For instance, the nitration of 2-fluoro-4-chloroacetophenone is a known method to produce 4-chloro-2-fluoro-5-nitroacetophenone. This highlights how the sequence of introducing substituents can be strategically varied.

Fluorinated benzaldehydes are also valuable precursors. These can be synthesized through methods such as the oxidation of the corresponding benzyl (B1604629) alcohol or the reduction of a benzoyl chloride. The introduction of fluorine can be achieved via nucleophilic aromatic substitution on a suitably activated precursor.

Approaches to Fluorinated Nitroalkenes for Subsequent Transformations

Fluorinated nitroalkenes serve as versatile intermediates in the synthesis of fluorinated phenethylamines. These compounds can be prepared through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a fluorinated aryl aldehyde with a nitroalkane, such as nitromethane. whiterose.ac.uknih.gov The resulting β-nitro alcohol can then be dehydrated to yield the corresponding fluorinated nitroalkene.

The general scheme for the Henry reaction is as follows:

Step 1: Formation of a nitronate anion: A base removes a proton from the α-carbon of the nitroalkane.

Step 2: Nucleophilic attack: The nitronate anion attacks the carbonyl carbon of the aldehyde.

Step 3: Protonation: The resulting alkoxide is protonated to give the β-nitro alcohol.

Subsequent dehydration of the β-nitro alcohol, often under acidic or basic conditions, yields the nitroalkene. The reduction of these nitroalkenes can lead to the formation of the desired amine. commonorganicchemistry.com

Preparation of Halogenated Phenylethylamine Intermediates

An alternative strategy involves the preparation of a halogenated phenylethylamine intermediate, which can then undergo fluorination. For example, a bromo- or chloro-substituted phenethylamine can be synthesized and subsequently subjected to a nucleophilic fluorination reaction. However, the direct reduction of a nitro group in the presence of a halogen can be challenging, as some reducing agents can also cause dehalogenation. Careful selection of the catalyst and reaction conditions is crucial for the success of this approach.

Installation of the Amine Functionality

The final and critical step in the synthesis of this compound is the introduction of the amine group. This is most commonly achieved through the reduction of a nitro group precursor.

Catalytic Reduction of Nitro Precursors to Amines

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as a halogen, chemoselectivity becomes a key consideration.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, typically producing water as the only byproduct. nih.gov A variety of catalysts and hydrogen sources can be employed for this transformation.

Common Catalysts and Conditions for Nitro Group Reduction

CatalystHydrogen SourceTypical ConditionsNotes
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Room temperature to moderate heat, atmospheric to moderate pressureHighly effective, but may cause dehalogenation of aryl halides. commonorganicchemistry.com
Raney Nickel (Raney Ni)Hydrogen gas (H₂)Room temperature to moderate heat, atmospheric to moderate pressureOften used to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com
Platinum(IV) oxide (PtO₂)Hydrogen gas (H₂)Room temperature, atmospheric pressureEffective for both aromatic and aliphatic nitro groups. rasayanjournal.co.in
Iron (Fe) in acidic mediaAcid (e.g., acetic acid)RefluxA mild method that can tolerate other reducible groups. commonorganicchemistry.com

For the synthesis of this compound from a precursor like 2-Fluoro-1-(4-nitrophenyl)ethan-1-one, the ketone could first be converted to an oxime, which is then reduced to the amine. Alternatively, reductive amination of the ketone can be performed.

Given the presence of a fluorine atom on the aromatic ring, the choice of catalyst is critical to prevent hydrodefluorination. Raney Nickel is often a suitable choice for hydrogenating nitroarenes containing halogen substituents, as it is less prone to causing dehalogenation compared to palladium-based catalysts. commonorganicchemistry.com The addition of metal fluorides has been shown to improve the reactivity of Raney Ni in the hydrogenation of aromatic nitro compounds. rsc.org

The chemoselective hydrogenation of nitroarenes in the presence of other reducible groups has been a subject of extensive research. The development of specialized catalysts, such as FeOₓ-supported platinum single-atom catalysts, has shown high chemoselectivity for the reduction of the nitro group while leaving other functional groups intact. researchgate.net

Transfer Hydrogenation Techniques

Transfer hydrogenation (TH) offers a practical alternative to the use of high-pressure gaseous hydrogen for the reduction of functional groups, such as nitro compounds. nih.gov This method utilizes a hydrogen donor molecule, often in the presence of a metal catalyst, to effect the reduction. nih.gov For the synthesis of this compound, transfer hydrogenation is primarily applicable to the reduction of the aromatic nitro group to the corresponding aniline (B41778).

The reaction is typically carried out using hydrogen donors like formic acid, ammonium (B1175870) formate (B1220265), or isopropanol (B130326) in the presence of catalysts. semanticscholar.orgfrontiersin.org A variety of catalysts have been developed for the transfer hydrogenation of nitro compounds, including both noble metals and more abundant, non-noble metal-based systems. frontiersin.orgnih.gov For instance, mesoporous N-stabilized Co-Zn/N-C materials have demonstrated good activity and selectivity in the transfer hydrogenation of various nitro compounds to their corresponding amines under mild conditions. nih.govnih.gov The choice of catalyst and hydrogen donor is crucial to ensure high yield and chemoselectivity, particularly to avoid defluorination or reduction of other functional groups. Mechanochemical ball milling with ammonium formate as the hydrogen source has also emerged as a clean and facile approach for this transformation, tolerating a wide range of functional groups. semanticscholar.org

Table 1: Comparison of Catalytic Systems for Transfer Hydrogenation of Nitroarenes
Chemo- and Regioselective Reduction Methods

The presence of multiple reducible functional groups in precursors to this compound necessitates the use of chemo- and regioselective reduction methods. The primary challenge is the selective reduction of the nitro group to an amine without affecting the carbon-fluorine bond or other functionalities that may be present.

A variety of reagents are known to selectively reduce aromatic nitro groups. wikipedia.org Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method, though it can sometimes lead to the reduction of other groups or dehalogenation. commonorganicchemistry.com For enhanced chemoselectivity, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2), are often employed. commonorganicchemistry.com These methods are generally mild and tolerate a range of other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is another useful reagent that can selectively reduce one nitro group in the presence of others and typically does not affect aliphatic nitro groups or other reducible functionalities. commonorganicchemistry.com The Zinin reduction, which uses reagents like sodium hydrosulfide (B80085) or ammonium sulfide, is a classic method for the selective reduction of one nitro group in dinitro aromatic compounds. youtube.com

Table 2: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org To synthesize this compound via this route, the corresponding ketone, 2-fluoro-1-(4-nitrophenyl)ethan-1-one, serves as the starting material. bldpharm.com The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. wikipedia.orgmdpi.com

This one-pot process is highly efficient and avoids the isolation of the often-unstable imine intermediate. thermofisher.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and tolerance of acidic conditions required for imine formation. organic-chemistry.org Other reagents, such as amine-borane complexes, have also been developed as efficient and environmentally friendly options. purdue.edu The choice of reducing agent and reaction conditions is critical to ensure that the reduction of the imine is favored over the reduction of the starting ketone. wikipedia.org

Aziridine (B145994) Ring-Opening Reactions with Fluoride (B91410) Sources

An alternative strategy for constructing β-fluoroamines involves the nucleophilic ring-opening of aziridines with a fluoride source. ucla.eduacs.org This method offers a direct route to the 2-fluoro-1-aminoethane backbone. ucla.edu For the synthesis of the target compound, a precursor such as an N-protected 2-(4-nitrophenyl)aziridine (B9194) would be required. The reaction with a fluoride nucleophile can proceed via two pathways, attacking either the C2 or C3 position of the aziridine ring. frontiersin.org

The regioselectivity of the ring-opening is a critical factor and is influenced by the substituents on the aziridine ring, the nature of the N-protecting group, and the fluoride source used. frontiersin.orgresearchgate.net Various fluoride reagents have been utilized, including amine-HF reagents (e.g., triethylamine (B128534) trihydrofluoride, Et3N·3HF), tetraalkylammonium fluoride salts, and metal fluorides. ucla.eduresearchgate.net Lewis base catalysis can be employed to generate amine-HF reagents in situ from sources like benzoyl fluoride. ucla.edu The use of "non-activated" aziridines, which are more stable, is possible with reagents like Et3N·3HF, which serve to both activate the aziridine ring and provide the fluoride nucleophile. researchgate.net More modern reagents like XtalFluor-E have also been shown to be effective for the selective fluoride opening of activated aziridines. acs.org

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires advanced stereoselective methods. Both the carbon bearing the amine and the carbon bearing the fluorine can be stereogenic centers, making enantioselective and diastereoselective control paramount.

Enantioselective Approaches to α-Fluoroamines

Developing enantioselective routes to α-fluoroamines and related structures like β-fluoroamines is a key area of research. mdpi.comresearchgate.net One powerful strategy involves the carbon-carbon bond-forming reaction between a fluorinated nucleophile and an imine electrophile. A notable example is the catalyzed addition of α-fluoro nitroalkanes to imines. nih.govacs.org This approach is highly convergent, constructing the core backbone of the target molecule while simultaneously controlling stereochemistry. The reaction can be catalyzed by chiral bifunctional Brønsted acid/base catalysts, which can deliver β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. nih.govacs.org The nitro group in the product serves as a versatile handle for further transformations. nih.gov

Another approach involves the enantioselective fluorination of a prochiral precursor followed by chemical elaboration. For instance, the fluorination of chiral oxazolidinones derived from carboxylic acids can be followed by the introduction of an amine group to yield optically active α-fluorinated β-amino acids. acs.org

Asymmetric Catalysis in C-F Bond Formation

Asymmetric catalysis provides a direct method for establishing a stereogenic center during the C-F bond formation step. researchgate.net This can be achieved through the enantioselective fluorination of a prochiral substrate, such as an enolate or enamine, using an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral catalyst. beilstein-journals.org

Organocatalysis has proven particularly effective for this transformation. For example, chiral secondary amines, such as the Jørgensen–Hayashi catalyst, can mediate the enantioselective α-fluorination of aldehydes. beilstein-journals.org Another powerful strategy involves hydrogen bonding phase-transfer catalysis (HB-PTC). digitellinc.com In this approach, a chiral catalyst, such as a bis-urea derivative, forms a complex with a simple alkali metal fluoride (e.g., KF or CsF), rendering the fluoride nucleophile soluble and reactive in an asymmetric environment. digitellinc.comresearchgate.net This method has been successfully applied to the desymmetrization of aziridinium (B1262131) ions to access enantiopure β-fluoroamines, a transformation directly relevant to the synthesis of the target compound's structural class. digitellinc.com

Table 3: Catalytic Approaches to Asymmetric C-F Bond Formation for Fluoroamine Synthesis
Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of a specific enantiomer. wikipedia.org The auxiliary guides the approach of reagents to one face of the molecule, leading to a diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the synthesis of fluorinated amines, chiral sulfinyl groups have proven to be versatile auxiliaries. bioorganica.com.ua For instance, diastereoselective addition reactions involving N-sulfinylimines are a powerful tool. The sulfinyl group effectively controls the facial selectivity of nucleophilic attacks on the imine C=N bond, leading to the formation of chiral amines with high stereopurity. bioorganica.com.ua This approach is applicable to the synthesis of various α-fluoroalkyl α-amino acids and amines. bioorganica.com.ua

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a substrate that already contains a chiral center. In the context of this compound, this involves creating the amine-bearing stereocenter with a specific orientation relative to the adjacent fluorine-bearing stereocenter.

Diastereoselective Reduction of α-Fluoroimines with Trichlorosilane (B8805176)

ParameterFindingSource
ReductantTrichlorosilane (HSiCl₃) nih.gov
Substrateα-Fluoroimines nih.gov
Productβ-Fluoroamines nih.gov
Achieved Diastereoselectivity (syn:anti)Ranges from 4:1 to >100:1 nih.gov
Optimal Temperature-78 °C nih.gov

The high diastereoselectivity observed in the reduction of α-fluoroimines with trichlorosilane is attributed to a mechanism that mimics chelation control. nih.gov The key to this selectivity is the ability of both the fluorine and nitrogen atoms in the imine substrate to activate the organosilane reductant. nih.gov This interaction creates a more rigid, organized transition state. This Lewis acid/base activation effectively directs the hydride delivery from the silane (B1218182) to one face of the imine, thereby enhancing the stereochemical outcome of the reaction. nih.gov

Fluorination Strategies for Ethanamine Scaffolds

Direct fluorination involves the introduction of a fluorine atom into a pre-existing molecular scaffold. This can be achieved through either electrophilic or nucleophilic methods.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While molecular fluorine (F₂) is the most basic electrophilic agent, its high reactivity and hazardous nature make it difficult to handle safely. organicreactions.orgresearchgate.net This has led to the development of a class of reagents containing a nitrogen-fluorine (N-F) bond, which are generally safer, more stable, and easier to use in standard laboratory glassware. wikipedia.orgorganicreactions.orgresearchgate.net

These N-F reagents have electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it electrophilic. wikipedia.org They are available in neutral forms, such as N-fluorosulfonimides (e.g., NFSI), or as cationic salts, like Selectfluor®, which are typically more powerful fluorinating agents. wikipedia.orgorganicreactions.org These reagents have revolutionized the synthesis of fluorinated molecules, providing reliable methods for the selective introduction of fluorine. rsc.org

Common Electrophilic N-F Fluorinating Reagents

Reagent NameAbbreviationClassSource
N-FluorobenzenesulfonimideNFSINeutral (N-Fluorosulfonimide) wikipedia.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Cationic (Ammonium Salt) wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral (N-Fluorosulfonimide) wikipedia.org

Nucleophilic fluorination methods employ a source of fluoride ion (F⁻) to create a carbon-fluorine bond, typically by displacing a leaving group or opening an epoxide. sigmaaldrich.com Common fluoride sources include alkali metal fluorides or ammonium fluorides. sigmaaldrich.com Reagents like Diethylaminosulfur trifluoride (DAST) and its more modern, stable analogues (e.g., XtalFluor-E) are widely used for the nucleophilic fluorination of alcohols and carbonyl compounds. sigmaaldrich.commt.com

A significant challenge in nucleophilic fluorination is the low solubility of many fluoride salts in organic solvents, which can necessitate harsh reaction conditions. umich.edu Despite these challenges, nucleophilic methods are a vital tool for synthesizing fluorinated compounds, providing a complementary approach to electrophilic strategies. sigmaaldrich.com

C(sp³)–H Fluorination

The direct replacement of a hydrogen atom with fluorine at a saturated carbon center, known as C(sp³)–H fluorination, represents a formidable challenge in synthetic chemistry. nih.gov Despite its difficulty, this approach is highly sought after as it offers a direct route to fluorinated molecules from readily available hydrocarbon precursors, potentially shortening synthetic sequences. The development of new methods for C(sp³)–H fluorination has been an area of significant research interest. nih.gov While catalytic methods for fluorinating activated C(sp³)–H bonds, such as those adjacent to a carbonyl group or at a benzylic position, have seen progress, the fluorination of unactivated C–H bonds remains a significant hurdle. nih.govnih.gov

Recent advancements have demonstrated the utility of transition-metal catalysis for this transformation. For instance, palladium-catalyzed β-C(sp³)–H fluorination of α-amino acid derivatives has been achieved using a quinoline-based ligand. nih.gov This method allows for the stereoselective introduction of fluorine, yielding unnatural enantiopure anti-β-fluoro-α-amino acids. The reaction proceeds through a proposed Pd(II/IV) catalytic cycle, initiated by C–H activation to form a palladacycle intermediate, which is then oxidized by an electrophilic fluorine source like Selectfluor. nih.gov

Electrochemical methods have also emerged as a powerful tool for C(sp³)–H fluorination. chemrxiv.orgnih.gov These techniques can convert a wide variety of activated and unactivated C–H bonds to C–F bonds using simple carbon-based electrodes and a fluorine source such as Selectfluor. nih.gov This strategy has been successfully applied to the late-stage fluorination of complex amine derivatives, highlighting its potential in drug discovery. chemrxiv.org For amine-containing molecules, an electrochemical Shono oxidation can be used to generate an enamine intermediate, which then undergoes fluorination, effectively achieving a site-specific β-C(sp³)–H fluorination. chemrxiv.org

While direct C(sp³)–H fluorination of 2-amino-1-(4-nitrophenyl)ethane to produce the target compound is not explicitly detailed in the literature, related strategies provide a clear pathway. A convergent synthesis of β-fluoro amines can be achieved through carbon-carbon bond formation, where one of the key building blocks is an α-fluoro nitroalkane. nih.gov These α-fluoro nitroalkanes are prepared by the deprotonation of the parent nitroalkane followed by fluorination with Selectfluor, a process that constitutes a C(sp³)–H fluorination α to the nitro group. nih.gov

Table 1: Examples of Palladium-Catalyzed β-C(sp³)–H Fluorination of L-Alanine Derivatives nih.gov

Substrate (Alanine Derivative)LigandFluorinating AgentProductYield (%)Diastereomeric Ratio (dr)
N-(2-pyridylsulfonyl)-L-alanine derivativeQuinoline-based (L5)Selectfluoranti-β-Fluoro-α-amino acid70>20:1
N-(quinolin-8-ylsulfonyl)-L-alanine derivativeQuinoline-based (L5)Selectfluoranti-β-Fluoro-α-amino acid65>20:1

Multicomponent Reaction Sequences for Complex Fluorinated Amine Structures

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. MCRs are particularly well-suited for the construction of libraries of structurally diverse compounds, including complex fluorinated amines.

An example of an MCR strategy is the one-pot synthesis of fluorinated 2-aminopyridines. rsc.org This environmentally benign procedure involves the reaction of 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. The sequence proceeds through a series of Knoevenagel condensation, Michael addition, and cyclization reactions to afford highly substituted aminopyridine structures. The incorporation of fluorine is achieved by using fluorinated building blocks, such as fluorinated benzaldehydes. rsc.org

Imines, which are structurally related to amines and can be readily converted to them, are also valuable substrates in MCRs. nih.gov The synthesis of fluorinated imines can be achieved through solvent-free mechanochemical methods, for example, by grinding a fluorinated benzaldehyde with an aniline derivative. nih.gov These fluorinated imines can then serve as key intermediates in subsequent multicomponent reactions to build more complex amine-containing scaffolds.

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct its analogues or more complex derivatives. For instance, a hypothetical MCR could involve a fluorinated aldehyde, a nitro-containing component, and a source of ammonia or an amine equivalent to assemble a related β-fluoro-β-nitro amine structure in a convergent manner. The versatility of MCRs allows for the systematic variation of each component, enabling the synthesis of a diverse array of complex fluorinated amines for further investigation.

Table 2: Synthesis of Fluorinated 2-Aminopyridines via Multicomponent Reaction rsc.org

Benzaldehyde Derivative1,3-Dicarbonyl Compound1,1-EnediamineProduct StructureYield (%)
4-FluorobenzaldehydeDimedoneN,N-Dimethyl-1,1-bis(methylthio)methanediamineFluorinated 2-aminopyridine (B139424) derivative92
2-FluorobenzaldehydeAcetylacetoneN,N-Dimethyl-1,1-bis(methylthio)methanediamineFluorinated 2-aminopyridine derivative89
4-NitrobenzaldehydeEthyl acetoacetateN,N-Dimethyl-1,1-bis(methylthio)methanediamineNitrophenyl-substituted 2-aminopyridine94

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amine Functionality

The primary amine group attached to the benzylic carbon is a key site of nucleophilic reactivity, though its basicity and nucleophilicity are modulated by the electronic effects of the adjacent fluorine atom and the para-nitro-substituted phenyl ring.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom allows the amine group to act as a nucleophile. It can participate in substitution and addition reactions with a wide range of electrophiles. The enhanced nucleophilicity of nitrogen compared to oxygen is a well-established principle in organic chemistry. msu.edu However, the presence of two electron-withdrawing groups—the fluorine atom via induction and the nitro group via resonance and induction—is expected to decrease the Lewis basicity of the amine compared to unsubstituted phenethylamine (B48288). nih.gov This reduced basicity can influence its reactivity in acid-base reactions and its potency as a nucleophile.

The amine group can attack alkyl halides in SN2 reactions, leading to alkylation. msu.eduyoutube.com However, this reaction can be difficult to control, often resulting in over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu

Formation of Amine Derivatives and Conjugates

The primary amine functionality is a versatile handle for the synthesis of numerous derivatives. These reactions are fundamental in organic synthesis for creating more complex molecules and for the protection of the amine group.

Amide Formation: One of the most common reactions of primary amines is their conversion to amides. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. masterorganicchemistry.comfishersci.com These reactions are generally robust and high-yielding. The resulting amide is significantly less basic and nucleophilic than the parent amine, a feature often exploited for chemical protection. masterorganicchemistry.com

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which can then be reduced to a secondary or tertiary amine. youtube.com This process, known as reductive amination, is a powerful method for forming new carbon-nitrogen bonds.

Biocatalytic Transformations: Amines of this type can serve as amine donors in biocatalytic reactions. For instance, 2-(4-nitrophenyl)ethanamine (B181158) has been used as an amine donor in reactions catalyzed by transaminase enzymes, which are widely used for the synthesis of chiral amines. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and serves as a precursor to other important functional groups, most notably the amino group.

Reduction of the Nitro Group to Amino and Other Functional Groups

The reduction of an aromatic nitro group is one of the most significant transformations in organic synthesis, providing a reliable route to aromatic amines. masterorganicchemistry.com A wide array of reagents and conditions can be employed, allowing for selective transformations. The final product depends on the specific reducing agent and the reaction conditions used. numberanalytics.com

Common methods for the reduction of nitroarenes to the corresponding anilines include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comresearchgate.netwikipedia.org

Metals in Acidic Media: A classic and widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction. scispace.com

Other Reagents: A variety of other reducing systems, such as sodium borohydride (B1222165) with a suitable catalyst, sodium hydrosulfite, or samarium diiodide, have also been successfully used. wikipedia.orgjsynthchem.comorganic-chemistry.org

Depending on the conditions, the reduction can be stopped at intermediate stages to yield other functional groups like nitroso or hydroxylamine (B1172632) compounds. numberanalytics.comwikipedia.org

Reducing SystemTypical ConditionsPrimary ProductReference
H₂ with Pd/C, PtO₂, or Raney NiHydrogen gas (1 atm or higher), solvent (e.g., MeOH, EtOH)Amine (-NH₂) masterorganicchemistry.comresearchgate.netwikipedia.org
Fe, Sn, or Zn with HClAcidic aqueous solution, often with heatingAmine (-NH₂) masterorganicchemistry.comscispace.com
NaBH₄ with Ni(PPh₃)₄Ethanol solvent, room temperatureAmine (-NH₂) jsynthchem.com
Zinc dust with NH₄ClAqueous ammonium chlorideHydroxylamine (-NHOH) wikipedia.org
SnCl₂ or CrCl₂Metal salts in appropriate solventOxime (=NOH) (from aliphatic nitro compounds) wikipedia.org

Influence of the Nitro Group on Aromatic Reactivity

The nitro group exerts a strong electron-withdrawing effect on the aromatic ring through both induction and resonance. This has two major consequences for the ring's reactivity:

Deactivation in Electrophilic Aromatic Substitution: The nitro group strongly deactivates the benzene (B151609) ring towards attack by electrophiles. numberanalytics.com By pulling electron density from the ring, it destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic substitution. The substitution that does occur is directed primarily to the meta position, as the ortho and para positions are more strongly deactivated. numberanalytics.com

Activation in Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.com This is particularly true when the nitro group is positioned ortho or para to a good leaving group. It facilitates the attack of a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov The leaving ability of a nitro group itself is higher than that of halogens like fluorine or chlorine in certain activated systems. nih.govresearchgate.net

Impact of the Fluorine Atom on Chemical Reactivity

The incorporation of a fluorine atom into an organic molecule can dramatically alter its physical and chemical properties. semanticscholar.orgresearchgate.net In 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine, the fluorine atom at the C2 position exerts a powerful influence through its extreme electronegativity.

The primary effect of the fluorine atom is a strong inductive electron withdrawal (-I effect). nbinno.com This effect has several important consequences for the molecule's reactivity:

Decreased Amine Basicity: The fluorine atom pulls electron density away from the C1 carbon, which in turn pulls density from the nitrogen atom of the amine group. This reduces the availability of the nitrogen's lone pair, making the amine less basic and potentially less nucleophilic compared to its non-fluorinated analog. nih.govnih.gov

Modified Acidity of α-Protons: The inductive effect of fluorine can influence the acidity of protons on adjacent carbons, although in this specific structure, the most significant impact is on the amine group.

Metabolic Stability: In a broader context, the replacement of hydrogen with fluorine often increases the metabolic stability of a molecule by strengthening the C-F bond and blocking sites of oxidative metabolism. nih.gov

The interplay of the amine, the nitro group, and the fluorine atom makes this compound a molecule with a rich and tunable chemical reactivity profile, suitable for a variety of synthetic applications.

Electronic Effects of Fluorine on the Ethan-1-amine Moiety

The introduction of a fluorine atom into an organic molecule induces substantial changes in its physical and chemical properties. nih.gov This is primarily due to fluorine's status as the most electronegative element, which gives it a strong electron-withdrawing capability through a negative inductive effect (σI). nih.govnih.gov

In this compound, the fluorine atom is situated on the carbon adjacent to the chiral center (the β-carbon). Its high electronegativity (Pauling scale: 3.98) polarizes the C-F bond, drawing electron density away from the carbon backbone. nih.govwikipedia.org This inductive effect propagates through the sigma bonds, influencing the adjacent ethan-1-amine moiety. The primary consequences of this electron withdrawal are:

Reduced Basicity of the Amine Group: The electron density on the nitrogen atom of the amine group is diminished by the inductive pull of the nearby fluorine atom. This reduction in electron density decreases the nitrogen's ability to donate its lone pair of electrons to a proton, thereby lowering the basicity (Lewis basicity) of the amine compared to its non-fluorinated analogue. nih.gov This effect makes the amine group more resistant to oxidation. nih.gov

Increased Acidity of N-H and C-H Protons: The electron-withdrawing nature of fluorine stabilizes the conjugate base formed upon deprotonation. This results in an increase in the acidity of the protons on the nitrogen atom and the protons on the carbon backbone.

Modulation of the Chiral Center: The C1 carbon, which is the chiral center, is directly attached to the electron-withdrawing 4-nitrophenyl group and adjacent to the carbon bearing the electron-withdrawing fluorine atom. This electronic environment significantly affects the stability of any potential intermediates formed during reactions at this center. For instance, a carbocation intermediate at C1 would be destabilized by the inductive effects of both the fluorine and nitro groups.

The combined electronic influence of the β-fluorine atom and the 4-nitrophenyl group creates a unique chemical environment that governs the reactivity of the ethan-1-amine portion of the molecule.

C-F Bond Stability and Reactivity in Chemical Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to organofluorine compounds. wikipedia.orgresearchgate.net This strength arises from a combination of factors, including the high bond dissociation energy (BDE) and the significant ionic character of the bond due to the large electronegativity difference between carbon (2.5) and fluorine (4.0). wikipedia.org

The BDE of a typical C-F bond is significantly higher than that of other carbon-halogen bonds, as illustrated in the table below. wikipedia.org

Table 1: Comparison of Carbon-X (CH₃–X) Bond Dissociation Energies (BDE)
Bond (C-X)Bond Dissociation Energy (kcal/mol)
C-F115
C-H104.9
C-Cl83.7
C-Br72.1
C-I57.6

This high bond strength means the C-F bond in this compound is remarkably stable and chemically inert. alfa-chemistry.com It exhibits strong resistance to cleavage under many standard reaction conditions, including oxidation, hydrolysis, and attack by most acids and bases. alfa-chemistry.com Consequently, the fluorine atom typically acts as a spectator group in many chemical transformations involving other parts of the molecule.

While activating and cleaving aliphatic C-F bonds is challenging, it is not impossible. Such transformations generally require harsh reaction conditions or the use of specific transition metal catalysts that can undergo oxidative addition into the C-F bond. mdpi.com However, for a compound like this compound, reactions are far more likely to occur at the amine functionality or the aromatic ring rather than involving the cleavage of the robust C-F bond.

Stereochemical Stability and Interconversion

The C1 carbon of this compound is a stereogenic center, meaning the molecule is chiral and can exist as a pair of enantiomers. The stability of this chiral center and its behavior in chemical reactions are critical aspects of its chemistry.

Racemization Studies of the Chiral Center

Racemization is the process by which an enantiomerically enriched or pure sample converts into a 50:50 mixture of both enantiomers (a racemate). manchester.ac.uk This process requires the inversion of the chiral center, which typically proceeds through the formation of an achiral intermediate or transition state. For chiral amines, potential pathways for racemization can involve the reversible formation of a planar carbocation or a carbanion at the stereocenter. manchester.ac.uk

In the case of this compound, the stereochemical stability is influenced by the substituents:

The 4-Nitrophenyl Group: This powerful electron-withdrawing group can stabilize an adjacent carbanion through resonance and inductive effects. Deprotonation of the C1 proton would lead to a resonance-stabilized carbanion, which is achiral, allowing for racemization upon reprotonation.

The Fluoroethyl Group: The fluorine atom's strong inductive effect would destabilize a carbocation at the C1 position, making racemization via an SN1-type mechanism (involving carbocation formation) highly unfavorable.

Studies on the thermal racemization of the structurally similar 1-phenylethylamine (B125046) have shown that it can occur at high temperatures over a catalyst. nih.gov For this compound, the presence of the acidic C1 proton, activated by the adjacent nitroaromatic ring, suggests that base-catalyzed racemization could be a viable pathway under certain conditions. The process would involve deprotonation to form the achiral carbanion intermediate, followed by non-stereospecific protonation to yield the racemic mixture.

Retention and Inversion of Configuration in Stereoselective Reactions

Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com When this compound undergoes reactions at its chiral center, the stereochemical outcome can be either retention of configuration, inversion of configuration, or racemization. The specific outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. If a nucleophile were to attack the C1 carbon and displace a suitable leaving group, it would proceed with a complete inversion of the stereocenter.

Retention of Configuration: This outcome is less common but can occur in reactions involving a double inversion or through mechanisms where the incoming group enters from the same side as the leaving group, often involving the formation of an intermediate that preserves the stereochemical information.

Racemization: As discussed previously, this occurs when an achiral intermediate, such as a carbocation (in an SN1 reaction) or a resonance-stabilized carbanion, is formed.

The synthesis of chiral β-fluoroamines often employs asymmetric methods to control the stereochemistry. For example, asymmetric Mannich reactions have been developed to produce β-fluoroamine derivatives with high diastereoselectivity and enantioselectivity, indicating that the transition states of these reactions are highly ordered to favor the formation of one stereoisomer. researchgate.net Similarly, stereoselective C-H fluorination reactions on amino acid derivatives show that it is possible to introduce a fluorine atom while controlling the stereochemistry of adjacent centers. nih.gov These studies underscore that in well-designed stereoselective reactions, the configuration of a chiral center in molecules similar to this compound can be reliably controlled to produce a specific enantiomer, avoiding unwanted racemization or inversion.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

A conformational analysis would be the first step in theoretically characterizing 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around single bonds. By calculating the potential energy of each conformer, an energy landscape can be constructed. This landscape reveals the relative stabilities of the different conformers, with lower energy structures being more prevalent. For this compound, key rotations would be around the C-C bond of the ethylamine (B1201723) chain and the C-N bond connecting the chain to the phenyl ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°1.20
Gauche (-)-60°1.20
Eclipsed 15.00
Eclipsed 2120°4.50
Eclipsed 3-120°4.50

Note: This table is illustrative and not based on published data.

Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitro group and the fluorine atom would be expected to be highly electronegative, leading to a complex charge distribution that influences its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the pathways of chemical reactions involving this compound. This provides insights into the feasibility and outcomes of synthetic routes.

To understand how this compound is synthesized or how it reacts, transition state theory is applied. Computational chemists would model the potential energy surface of a reaction, locating the high-energy transition state that connects reactants and products. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For example, the synthesis of this compound might involve the reduction of a corresponding ketone or the amination of a fluoro-nitro compound, and computational analysis could identify the most efficient pathway.

Many chemical reactions can yield multiple products. Computational chemistry can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). By comparing the activation energies of the different reaction pathways leading to various isomers, the preferred outcome can be determined. For a chiral molecule like this compound, predicting the stereoselectivity of its formation would be of significant interest.

Investigation of Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the structure and function of molecules. Computational methods can identify and quantify these interactions. For this compound, potential hydrogen bonding between the amine group and the nitro group or with solvent molecules could be investigated. Understanding these interactions is key to predicting its physical properties, such as boiling point and solubility, as well as how it might interact with biological targets.

Hydrogen Bonding Interactions Involving Fluorine and Amine

The presence of both a primary amine (-NH₂) group and a fluorine atom in this compound introduces the potential for various intra- and intermolecular hydrogen bonding interactions. The amine group can act as a hydrogen bond donor, while the fluorine atom and the nitro group's oxygen atoms can serve as potential hydrogen bond acceptors.

Computational studies on analogous molecules have demonstrated that fluorine can participate in weak hydrogen bonds, often denoted as C-H···F or N-H···F interactions. escholarship.org The strength of these interactions is influenced by the electronic environment and the geometric arrangement of the interacting atoms. In the context of this compound, intramolecular N-H···F hydrogen bonding could play a role in stabilizing specific conformations of the molecule. The likelihood and strength of such an interaction would depend on the rotational freedom around the C-C and C-N bonds, allowing the amine and fluorine to come into close proximity.

NMR spectroscopy, in conjunction with DFT calculations, has been effectively used to detect and characterize intramolecular hydrogen bonds involving fluorine. mdpi.com For instance, the presence of through-space scalar coupling (¹hJFH) between the N-H proton and the fluorine atom in similar molecular scaffolds provides definitive evidence of such an interaction. mdpi.com

Potential Hydrogen Bond Interactions Donor Acceptor Significance
IntramolecularN-HFConformational stabilization
IntermolecularN-HN (amine)Crystal packing, aggregation
IntermolecularN-HO (nitro)Strong directional interactions
IntermolecularC-HFWeak, contributes to packing

π-Stacking and Other Aromatic Interactions

The 4-nitrophenyl group in this compound is a key player in directing intermolecular associations through aromatic interactions. The electron-deficient nature of the aromatic ring, due to the strong electron-withdrawing nitro group, facilitates π-stacking interactions. These non-covalent interactions are crucial in the self-assembly of aromatic molecules in both the solid state and solution. nih.govrsc.org

In the solid state, π-π stacking can lead to ordered packing arrangements, influencing crystal morphology and properties. researchgate.net The geometry of these stacks can vary, from face-to-face to offset or edge-to-face arrangements, each with a different interaction energy. The presence of the nitro group can also lead to specific nitro-π interactions, where the electron-rich π-system of an adjacent molecule interacts favorably with the electron-deficient nitro group. researchgate.net

Computational modeling, particularly using methods that can accurately describe dispersion forces, is essential for quantifying the energetics of these π-stacking interactions. Such calculations can predict the most stable packing arrangements and provide insight into the forces governing crystal formation. The interplay between hydrogen bonding and π-stacking is also a critical aspect to consider, as these interactions collectively determine the supramolecular architecture.

Type of Aromatic Interaction Interacting Moieties Nature of Interaction Expected Influence
π-π Stacking4-nitrophenyl ringsAttraction between aromatic systemsCrystal packing, solubility
Nitro-π InteractionNitro group and adjacent phenyl ringElectrostatic and dispersion forcesDirectional packing, charge transfer
C-H···π InteractionAliphatic C-H and phenyl ringWeak hydrogen bondConformational preference, packing

Prediction of Spectroscopic Properties for Mechanistic Interpretations

Computational chemistry serves as a valuable tool for predicting the spectroscopic properties of molecules like this compound, which can be instrumental in interpreting experimental data and elucidating reaction mechanisms. Density Functional Theory (DFT) is a widely used method for these predictions. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of the compound. By comparing the calculated spectra with experimental data, one can confirm the molecular structure and gain insights into the electronic environment of the different nuclei. For instance, the predicted chemical shift of the fluorine atom can be sensitive to its involvement in hydrogen bonding.

Vibrational Spectroscopy (IR and Raman): Computational methods can calculate the vibrational frequencies and intensities of the molecule, providing a theoretical infrared (IR) and Raman spectrum. researchgate.net These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending modes of the N-H, N-O, and C-F bonds. This information can be used to monitor changes in bonding during a chemical reaction.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov These calculations provide information about the energies of the electronic transitions and the orbitals involved. For this compound, transitions involving the π-system of the nitrophenyl group are expected to dominate the UV-Vis spectrum. Understanding these electronic transitions is crucial for interpreting photochemical reactions and for the rational design of related compounds with specific optical properties.

The correlation between predicted and experimental spectroscopic data can provide a deeper understanding of the molecule's structure, bonding, and reactivity. researchgate.net

Spectroscopic Technique Predicted Property Computational Method Application in Mechanistic Studies
NMRChemical Shifts, Coupling ConstantsDFT (e.g., GIAO)Structural confirmation, conformational analysis
IR/RamanVibrational Frequencies and IntensitiesDFTIdentification of functional groups, monitoring bond changes
UV-VisElectronic Transition Energies, Oscillator StrengthsTD-DFTUnderstanding electronic structure, predicting photochemical reactivity

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine, a combination of 1D and 2D NMR experiments would provide a complete picture of its constitution, configuration, and conformation.

A detailed analysis of the 1D NMR spectra is the first step in characterization. The inherent sensitivity of the ¹⁹F nucleus and its 100% natural abundance make ¹⁹F NMR a particularly valuable tool alongside ¹H and ¹³C NMR. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the 1,4-disubstituted nitrophenyl ring would typically appear as two distinct doublets in the downfield region (approx. δ 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. The methine proton (CH-NH₂) adjacent to the aromatic ring and the chiral center would likely resonate around δ 4.0-4.5 ppm, influenced by the adjacent amine and aromatic ring. The two protons of the fluoromethylene group (-CH₂F) would be diastereotopic due to the adjacent chiral center, and are expected to appear as a complex multiplet, further split by the fluorine atom (a large geminal ²JHF coupling, typically 45-50 Hz). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data. The carbon atoms of the aromatic ring would show four distinct signals, with the carbon bearing the nitro group (C-NO₂) being the most downfield (δ ~147-150 ppm) and the carbon attached to the ethylamine (B1201723) chain (C-ipso) appearing around δ 143-145 ppm. rsc.org The carbons of the ethylamine fragment would be key reporters of the structure. The chiral methine carbon (CH-NH₂) would be expected in the δ 50-60 ppm region. The fluoromethylene carbon (-CH₂F) signal would be split into a doublet by the directly attached fluorine atom, with a characteristically large one-bond coupling constant (¹JCF) of approximately 170-180 Hz. rsc.org

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. rsc.orgbiophysics.org For this molecule, a single resonance is expected. This signal would be split into a triplet by the two adjacent methylene (B1212753) protons (²JHF). The chemical shift of this signal would be indicative of the alkyl fluoride (B91410) environment. For comparison, the ¹⁹F chemical shift for 1-(fluoromethyl)-4-nitrobenzene is reported at δ -215.9 ppm. rsc.org This technique is exceptionally useful for monitoring reactions involving the introduction of the fluorine atom, as the large chemical shift range of ¹⁹F NMR minimizes signal overlap. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H8.2 - 8.3d~8-9 (³JHH)Ar-H (ortho to NO₂)
¹H7.5 - 7.6d~8-9 (³JHH)Ar-H (meta to NO₂)
¹H4.5 - 5.0ddd³JHH, ³JHF-CH(NH₂)Ar
¹H4.3 - 4.8dddd²JHH, ²JHF, ³JHH-CH₂F (diastereotopic)
¹H1.5 - 3.0br s--NH₂
¹³C~148s-Ar-C (para to CH)
¹³C~144d (small JCF)~17-18 (³JCF)Ar-C (ipso)
¹³C~128d (small JCF)-Ar-CH (ortho to CH)
¹³C~124s-Ar-CH (meta to CH)
¹³C82 - 85d~170-180 (¹JCF)-CH₂F
¹³C55 - 60d~20-25 (²JCF)-CH(NH₂)Ar
¹⁹F-210 to -220t~45-50 (²JHF)-CH₂F

Two-dimensional NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra and for probing the molecule's spatial arrangement. harvard.eduwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the proton spin systems. A cross-peak would be expected between the methine proton (-CH(NH₂)-) and the diastereotopic methylene protons (-CH₂F), confirming the ethylamine fragment's structure. Correlations would also be seen between the ortho and meta protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It would be used to assign the ¹³C signals for the methine and methylene groups by correlating them to their already-assigned proton resonances. For example, the proton multiplet at δ 4.3-4.8 ppm would show a correlation to the carbon doublet at δ 82-85 ppm, confirming the -CH₂F group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the ethylamine side chain to the aromatic ring. For instance, the methine proton should show a correlation to the ipso-carbon of the phenyl ring, and the aromatic protons ortho to the side chain should show a correlation to the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, a NOESY experiment can reveal through-space proximity between protons. This could potentially show correlations between the methine proton and the ortho-aromatic protons, providing insight into the preferred rotational conformation (rotamer) around the C-C bond connecting the side chain to the ring.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of a synthesized compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (exact mass: 184.0648 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₈H₉FN₂O₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) would be highly informative. Based on the fragmentation of analogous phenethylamines, the primary fragmentation pathway is expected to be α-cleavage (cleavage of the bond beta to the aromatic ring) due to the stabilization of the resulting cation by the amino group. miamioh.edu

Expected Fragmentation:

Molecular Ion: A peak corresponding to the molecular ion (m/z 184) should be observable, though its intensity may vary.

Alpha-Cleavage: The most significant fragmentation would likely be the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic iminium cation. This would result in a major fragment ion at m/z 154 ([C₇H₇N₂O₂]⁺), corresponding to the loss of a CH₂F radical (•CH₂F, 33 Da).

Loss of NH₃: The related compound 2-(4-nitrophenyl)ethylamine shows a fragment corresponding to the loss of ammonia (B1221849) from the protonated molecule in its ESI-MS/MS spectrum. massbank.eu A similar loss could occur here.

Nitro Group Fragmentation: Fragments associated with the nitro group, such as the loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or other fragments, are also possible.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted FormulaIdentityFragmentation Pathway
184[C₈H₉FN₂O₂]⁺Molecular Ion-
154[C₇H₇N₂O₂]⁺Iminium Cationα-cleavage (Loss of •CH₂F)
138[C₈H₉FN]⁺-Loss of NO₂ from M⁺
120[C₇H₅O₂]⁺4-nitrobenzoyl cationRearrangement/cleavage

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Analysis

Since this compound possesses a stereocenter at the carbon atom bearing the amino group, it exists as a pair of enantiomers. X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov

While a crystal structure for the title compound has not been reported in the searched literature, the methodology remains critical. To perform the analysis, one would first need to resolve the racemic mixture into its individual enantiomers, for example, by derivatization with a chiral acid and separation of the resulting diastereomeric salts. A single crystal of one of these salts or of the pure enantiomer could then be analyzed.

The diffraction of X-rays by the crystal lattice produces a unique pattern from which the precise three-dimensional arrangement of atoms in the molecule can be determined. nih.gov For absolute configuration, the technique of anomalous dispersion is employed. By using an X-ray wavelength near an absorption edge of one of the atoms in the crystal, differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l) can be measured. dtic.mil The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration at the chiral center. dtic.mil

Furthermore, the crystal structure would reveal detailed information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the crystal packing. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups and can be used to monitor the progress of a reaction by observing the appearance of product bands and the disappearance of reactant bands.

The vibrational spectrum of this compound would be dominated by features from its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch (νas) is typically found in the 1500-1550 cm⁻¹ region for aromatic nitro compounds, while the symmetric stretch (νs) appears in the 1330-1370 cm⁻¹ range. researchgate.net These bands are often very intense.

Amine Group (NH₂): A primary amine will show N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, two bands are observed for a primary amine: an asymmetric stretch and a symmetric stretch. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹.

C-F Bond: The C-F stretching vibration gives a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ region for a primary alkyl fluoride.

Aromatic Ring: The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region). A band around 850 cm⁻¹ would be characteristic of the C-H out-of-plane bending for a 1,4-disubstituted benzene (B151609) ring.

Raman spectroscopy would provide complementary information. While the polar nitro and C-F groups would be strong in the IR, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. longdom.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Intensity (IR)IdentityVibrational Mode
3300 - 3500MediumN-HAsymmetric & Symmetric Stretch
> 3000Medium-WeakAr C-HStretch
1590 - 1650MediumN-HBend (Scissoring)
~1605MediumAr C=CRing Stretch
1500 - 1550StrongN=OAsymmetric Stretch
1330 - 1370StrongN=OSymmetric Stretch
1000 - 1100StrongC-FStretch
~850StrongAr C-HOut-of-plane Bend (p-disubstituted)

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic pathways to 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine. A significant area of focus will be the application of biocatalysis, which offers mild reaction conditions and high selectivity, thereby reducing waste and energy consumption. nih.gov

Key sustainable approaches to investigate include:

Enzymatic Transamination: The use of transaminase enzymes could provide a direct and highly enantioselective route to the chiral amine from a corresponding ketone precursor, 2-fluoro-1-(4-nitrophenyl)ethan-1-one. This method often operates in aqueous media under mild conditions, representing a significant green chemistry advancement. nih.gov

Whole-Cell Biocatalysis: Employing engineered microorganisms as whole-cell catalysts can eliminate the need for costly enzyme purification. nih.gov These systems can be designed to perform multi-step syntheses, potentially converting simple starting materials into the target molecule in a single pot.

Continuous Flow Processes: Integrating biocatalytic steps into continuous flow systems can enhance efficiency, improve process control, and allow for easier scale-up. researchgate.net This technology can lead to higher productivity and more consistent product quality compared to traditional batch processing.

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

Achieving high enantiopurity is critical for the potential applications of chiral molecules. Research into novel catalytic systems for the asymmetric synthesis of this compound is a promising frontier. frontiersin.org The goal is to develop catalysts that are not only highly selective but also robust and recyclable.

Emerging catalytic strategies include:

Transition Metal Catalysis: The development of chiral transition metal complexes, for instance, those based on rhodium, iridium, or copper, for asymmetric hydrogenation or transfer hydrogenation of an imine precursor could yield the target amine with high enantiomeric excess. researchgate.netfrontiersin.org

Organocatalysis: Metal-free organocatalysts, such as chiral phosphoric acids or bifunctional amine-thioureas, present a sustainable alternative to metal-based catalysts. frontiersin.org These can be applied to reactions like asymmetric reduction or Mannich-type reactions to construct the chiral amine center.

Biocatalysis: Beyond transaminases, other enzymes like deracemizing amine oxidases or engineered reductases could be explored for the kinetic or dynamic kinetic resolution of a racemic mixture of the amine. nih.gov

A comparison of potential asymmetric synthesis strategies is outlined below:

Catalytic SystemPotential ReactionAdvantagesChallenges
Transition Metal Catalysis Asymmetric hydrogenation of imineHigh turnover numbers, high enantioselectivityPotential metal contamination, cost
Organocatalysis Asymmetric reduction, Mannich reactionLow toxicity, stability, sustainabilityLower turnover frequency than metals
Biocatalysis (Enzymes) Transamination, deracemizationExceptional selectivity, mild conditionsSubstrate scope limitations, enzyme stability

Advanced Computational Tools for Predictive Chemistry

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, computational models can provide deep insights into its behavior. nih.gov

Future computational studies could focus on:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, vibrational spectra, and electronic properties. nih.govdntb.gov.ua This can help in understanding the impact of the fluorine and nitro groups on the molecule's conformation and reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of the compound and its derivatives. nih.govsid.ir By correlating structural features with observed activity, these models can guide the design of new molecules with desired properties. nih.gov

Reaction Mechanism Modeling: Computational tools can elucidate the transition states and energy profiles of potential synthetic reactions, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

Expanding the Scope of Derivatization and Functionalization Reactions

Creating derivatives of this compound is a key strategy for modulating its properties and exploring new applications. Future research will likely explore a wide range of derivatization and functionalization reactions.

Areas for exploration include:

N-Functionalization: The primary amine group is a prime site for modification. Reactions such as acylation, alkylation, and sulfonylation can produce a library of amide, secondary/tertiary amine, and sulfonamide derivatives. These modifications can significantly alter solubility, lipophilicity, and biological interactions.

Aromatic Ring Functionalization: The phenyl ring, activated and directed by the nitro and fluoro groups, could undergo further substitution reactions. Investigating nucleophilic aromatic substitution (SNAr) to displace the fluorine or potentially the nitro group could lead to novel scaffolds. rsc.orgresearchgate.net

Derivatization for Chiral Analysis: Developing new chiral derivatizing agents that react with the amine can facilitate the determination of enantiomeric purity using techniques like NMR or HPLC. bath.ac.uknih.gov This is crucial for quality control in asymmetric synthesis.

Investigation of Unique Reactivity Profiles Induced by Fluorine and Nitro Co-presence

The simultaneous presence of a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the same aromatic ring creates a unique electronic environment that warrants further investigation. numberanalytics.com Their combined influence affects the reactivity of the aromatic ring and the benzylic position.

Key research questions to address include:

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study is needed to map the directing effects of the combined substituents in electrophilic aromatic substitution. wikipedia.org Furthermore, the activation of the ring towards nucleophilic aromatic substitution (SNAr) should be quantified, comparing the relative leaving group ability of the fluorine versus other potential sites. nih.govresearchgate.net

Influence on the Amine Group: The electron-withdrawing nature of the substituted phenyl ring will impact the pKa (basicity) of the amine group. Quantifying this electronic effect is essential for understanding its interaction with biological targets and for planning chemical reactions.

Impact on Benzylic Position Reactivity: The substituents could influence reactions at the carbon atom bearing the amine group, potentially stabilizing intermediates and opening up novel reaction pathways.

The electronic effects of these groups are a combination of inductive (-I) and resonance (+M for fluorine, -M for nitro) effects, which can be summarized as follows: minia.edu.eglibretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on Ring
Nitro (-NO2) Strongly withdrawing (-I)Strongly withdrawing (-M)Strongly deactivating, meta-directing
Fluorine (-F) Strongly withdrawing (-I)Weakly donating (+M)Deactivating, ortho,para-directing

The competition and synergy between these effects are expected to result in a complex and interesting reactivity profile for the entire molecule. rsc.org

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